molecular formula C10H12F2N2O2 B13996525 n,n-Bis(2-fluoroethyl)-3-nitroaniline CAS No. 13452-70-5

n,n-Bis(2-fluoroethyl)-3-nitroaniline

Cat. No.: B13996525
CAS No.: 13452-70-5
M. Wt: 230.21 g/mol
InChI Key: AVKZKDOCLAZPHN-UHFFFAOYSA-N
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Description

N,N-Bis(2-fluoroethyl)-3-nitroaniline is a substituted aniline derivative characterized by a nitro (-NO₂) group at the 3-position of the aromatic ring and two 2-fluoroethyl (-CH₂CH₂F) groups attached to the nitrogen atom. While direct references to this compound are absent in the provided evidence, its structural analogs and synthesis pathways can be inferred from related studies. Substituted anilines are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and functional group compatibility . The nitro group enhances electrophilicity, enabling participation in reduction or nucleophilic substitution reactions, while fluoroethyl substituents may influence lipophilicity and metabolic stability .

Properties

CAS No.

13452-70-5

Molecular Formula

C10H12F2N2O2

Molecular Weight

230.21 g/mol

IUPAC Name

N,N-bis(2-fluoroethyl)-3-nitroaniline

InChI

InChI=1S/C10H12F2N2O2/c11-4-6-13(7-5-12)9-2-1-3-10(8-9)14(15)16/h1-3,8H,4-7H2

InChI Key

AVKZKDOCLAZPHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N(CCF)CCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-fluoroethyl)-3-nitroaniline typically involves the reaction of 3-nitroaniline with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-nitroaniline+2(2-fluoroethyl bromide)This compound\text{3-nitroaniline} + 2 \text{(2-fluoroethyl bromide)} \rightarrow \text{this compound} 3-nitroaniline+2(2-fluoroethyl bromide)→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: n,n-Bis(2-fluoroethyl)-3-nitroaniline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluoroethyl groups can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The aniline ring can undergo oxidation to form quinone derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used in the presence of a polar aprotic solvent.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Oxidation: Potassium permanganate or chromium trioxide can be employed.

Major Products Formed:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.

    Reduction: The major product is n,n-Bis(2-fluoroethyl)-3-aminoaniline.

    Oxidation: Quinone derivatives are formed.

Scientific Research Applications

Chemistry: n,n-Bis(2-fluoroethyl)-3-nitroaniline is used as an intermediate in the synthesis of various organic compounds

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The presence of fluoroethyl groups can improve the metabolic stability and bioavailability of drug candidates.

Industry: This compound is used in the production of specialty chemicals and materials. Its derivatives can be employed in the development of advanced polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of n,n-Bis(2-fluoroethyl)-3-nitroaniline involves its interaction with biological targets through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules. The fluoroethyl groups can enhance the lipophilicity of the compound, facilitating its penetration into cells and interaction with intracellular targets.

Comparison with Similar Compounds

Key Research Findings

Microbial Resistance : Nitro-substituted anilines exhibit slower biodegradation rates compared to halogenated or methylated analogs, attributed to steric and electronic effects .

Solubility Trends: Hydroxyethyl groups improve aqueous solubility, whereas fluoroethyl and cyanoethyl groups favor organic phases .

Synthetic Efficiency : Ultrasound-assisted, solvent-free methods (e.g., for N,N-bis(phenacyl)aniline) offer high yields (>80%) and reduced environmental impact .

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